molecular formula C8H7ClN2O4 B8193190 2-Chloro-4-(methylamino)-5-nitrobenzoic acid

2-Chloro-4-(methylamino)-5-nitrobenzoic acid

Cat. No. B8193190
M. Wt: 230.60 g/mol
InChI Key: ZOJFCHBGOCAPDQ-UHFFFAOYSA-N
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Patent
US08674113B2

Procedure details

Methylamine (40% aq solution, 8.25 mL) is added to an ice-cooled mixture of 2-chloro-4-fluoro-5-nitro-benzoic acid (7.00 g, 31 mmol) and 70 mL water. After 2 h additional 0.5 mL methylamine solution is added and it is stirred for additional 3 h. Then 200 mL of water and 47 mL 1N aq HCl are added and the resulting precipitate is filtered off, washed with water and dried.
Quantity
8.25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
47 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Cl:3][C:4]1[CH:12]=[C:11](F)[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].Cl>O>[Cl:3][C:4]1[CH:12]=[C:11]([NH:2][CH3:1])[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
8.25 mL
Type
reactant
Smiles
CN
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN
Step Four
Name
Quantity
47 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
it is stirred for additional 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)NC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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